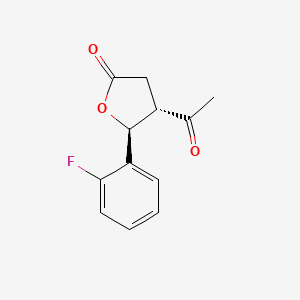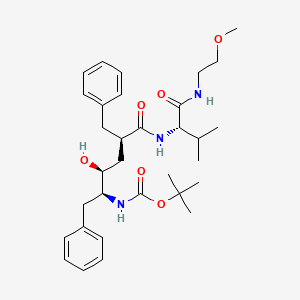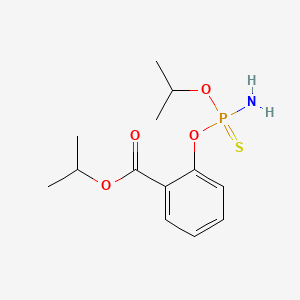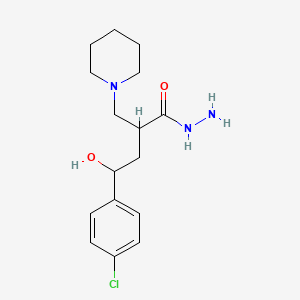
alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a chlorophenyl group, and a hydrazide functional group, making it a versatile molecule for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with piperidine to form an intermediate, which is then reacted with ethyl acetoacetate to yield the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents .
化学反应分析
Types of Reactions
Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
4-Chlorophenylhydrazine: Shares the chlorophenyl group but lacks the piperidine and propanoic acid components.
Piperidine-4-carboxylic acid: Contains the piperidine ring but differs in the functional groups attached.
Ethyl acetoacetate: Used as a precursor in the synthesis but lacks the complex structure of the final compound.
Uniqueness
Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-piperidinepropanoic acid hydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse applications in research and industry .
属性
CAS 编号 |
124500-13-6 |
|---|---|
分子式 |
C16H24ClN3O2 |
分子量 |
325.83 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-4-hydroxy-2-(piperidin-1-ylmethyl)butanehydrazide |
InChI |
InChI=1S/C16H24ClN3O2/c17-14-6-4-12(5-7-14)15(21)10-13(16(22)19-18)11-20-8-2-1-3-9-20/h4-7,13,15,21H,1-3,8-11,18H2,(H,19,22) |
InChI 键 |
NLGVYOHOCFWYEG-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC(CC(C2=CC=C(C=C2)Cl)O)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



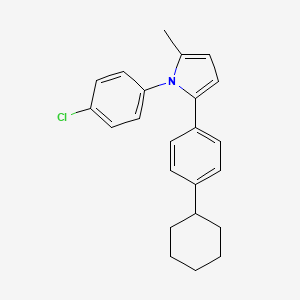
![methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate](/img/structure/B12724950.png)

